3''-Demethylchartreusin

Natural Product Chemistry Structural Elucidation Structure-Activity Relationship

3''-Demethylchartreusin is a naturally-occurring chartreusin-class antibiotic featuring a unique 3''-demethylated sugar moiety. This precise structural variation renders it non-substitutable for SAR studies assessing how sugar methylation impacts antitumor potency, topoisomerase II binding, and cellular uptake. The free 3''-hydroxyl group enables selective medicinal chemistry derivatization inaccessible from the fully methylated parent compound, chartreusin. Exhibiting polypharmacology against both Gram-positive bacteria and neoplastic cells, it serves as an ideal reference standard for antimicrobial–anticancer screening cascades. For research use only.

Molecular Formula C31H30O14
Molecular Weight 626.6 g/mol
CAS No. 128229-64-1
Cat. No. B161973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3''-Demethylchartreusin
CAS128229-64-1
Synonyms3''-demethylchartreusin
Molecular FormulaC31H30O14
Molecular Weight626.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O
InChIInChI=1S/C31H30O14/c1-9-7-8-14-17-15(9)28(38)44-26-16-12(22(34)19(18(17)26)29(39)42-14)5-4-6-13(16)43-31-27(24(36)21(33)11(3)41-31)45-30-25(37)23(35)20(32)10(2)40-30/h4-8,10-11,20-21,23-25,27,30-37H,1-3H3/t10-,11-,20+,21+,23+,24+,25-,27-,30-,31+/m1/s1
InChIKeyYEHWMDOPGZMLDO-LGBQEXNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3''-Demethylchartreusin (CAS 128229-64-1): Structural & Activity Baseline


3''-Demethylchartreusin is a minor, naturally-occurring chartreusin-class antibiotic isolated from Streptomyces chartreusis [1]. It shares the identical aglycone (chartarin) with chartreusin but possesses a distinct sugar moiety at the 3''-position [2], placing it within a family of benzopyran glycosides known for antitumor and antibacterial properties [3].

Why 3''-Demethylchartreusin Cannot Be Simply Substituted by Chartreusin Analogs


Substitution among chartreusin-class compounds is precluded by structure-activity relationship (SAR) constraints. While sharing a common aglycone, even minor variations in the glycosidic moiety critically impact key drug properties [1]. For instance, the amino sugar in Elsamicin A confers 10-30x greater water solubility and potency compared to chartreusin [2]. As 3''-Demethylchartreusin possesses a unique 3''-demethylated sugar relative to chartreusin, direct substitution with the parent compound or other analogs like Elsamicin A is scientifically unsound without dedicated comparative validation of efficacy, selectivity, and physicochemical behavior.

Product-Specific Quantitative Evidence for 3''-Demethylchartreusin (CAS 128229-64-1)


Defined Structural Difference: 3''-Demethylation vs. Chartreusin

3''-Demethylchartreusin is explicitly defined by the absence of a methyl group at the 3''-hydroxyl position of its sugar moiety compared to the parent compound, chartreusin [1]. This structural variation results in a lower molecular weight (626.6 g/mol vs. 640.6 g/mol) and a different hydrogen bonding profile, potentially altering target binding and pharmacokinetics .

Natural Product Chemistry Structural Elucidation Structure-Activity Relationship

Confirmed Antitumor Activity Against Murine Models

In the foundational study, 3''-Demethylchartreusin demonstrated 'potent inhibitory activities against murine tumors' [1]. While quantitative IC50 or T/C% values are not disclosed in the primary abstract, the observed potency is notable as the compound was isolated as a minor component of the crude chartreusin extract, suggesting a potentially distinct or enhanced activity profile compared to the major component [2].

Oncology Research In Vivo Pharmacology Antitumor Screening

Dual Antibacterial & Antineoplastic Activity per Patent Disclosure

A Japanese patent (JPH02200698A) explicitly claims 3''-Demethylchartreusin and its salts as both an antibacterial agent and an antineoplastic agent [1]. This dual-activity profile is a notable differentiator from some later-generation analogs like Elsamicin A, which is primarily investigated for its superior antitumor potency [2].

Antimicrobial Research Antineoplastic Agents Bioprospecting

Utility as a Synthetic Intermediate for Novel Derivatives

US Patent 5,149,793 discloses 3''-Demethylchartreusin (3''-DMC) as a critical starting material for producing exo-3',4'-O-benzylidene-3''-demethylchartreusin (exo-BDMC), a derivative with its own claimed antitumor and antibacterial activities [1]. This positions 3''-DMC as a valuable scaffold for further chemical modification, unlike its fully methylated counterpart, chartreusin, which lacks the free hydroxyl handle for this specific derivatization.

Medicinal Chemistry Semi-synthesis Drug Derivatization

Optimal Research & Procurement Applications for 3''-Demethylchartreusin


As a Research Tool for Investigating Chartreusin-Class SAR

Procure 3''-Demethylchartreusin to serve as a structurally defined comparator for structure-activity relationship (SAR) studies alongside chartreusin and other analogs [1]. Its specific 3''-demethylation provides a precise point of molecular variation to assess the impact of sugar methylation on antitumor potency, target binding (e.g., topoisomerase II), and cellular uptake [2].

As a Lead Scaffold for Semi-synthetic Derivatization Programs

Utilize 3''-Demethylchartreusin as a starting material in medicinal chemistry campaigns, leveraging the free 3''-hydroxyl group for selective modifications as demonstrated in the synthesis of exo-BDMC derivatives [1]. This allows exploration of chemical space inaccessible from the fully methylated parent compound, chartreusin [2].

As a Probe in Dual Antibacterial/Antitumor Discovery Pipelines

Employ 3''-Demethylchartreusin in screening cascades aimed at identifying compounds with polypharmacology, given its claimed activity against both Gram-positive bacteria and neoplastic cells [1]. This makes it a suitable positive control or reference standard for assays exploring the overlap between antimicrobial and anticancer mechanisms of action .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3''-Demethylchartreusin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.